molecular formula C22H19N5 B3571446 N-[(1-benzylbenzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine

N-[(1-benzylbenzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine

Cat. No.: B3571446
M. Wt: 353.4 g/mol
InChI Key: UOZXUZSHUJFFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-benzylbenzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylbenzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine typically involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with benzyl bromide or benzyl chloride in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . This method allows for the formation of the desired benzimidazole derivative through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylbenzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives .

Mechanism of Action

The mechanism of action of N-[(1-benzylbenzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine involves its interaction with various molecular targets and pathways. The benzimidazole moiety can mimic the structure of naturally occurring nucleotides, allowing it to interact with DNA and RNA . This interaction can inhibit the replication of viruses and bacteria, leading to its antimicrobial and antiviral properties. Additionally, the compound can inhibit specific enzymes involved in cancer cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(1-benzylbenzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5/c1-2-8-16(9-3-1)15-27-20-13-7-6-12-19(20)24-21(27)14-23-22-25-17-10-4-5-11-18(17)26-22/h1-13H,14-15H2,(H2,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZXUZSHUJFFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-benzylbenzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-[(1-benzylbenzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine
Reactant of Route 3
Reactant of Route 3
N-[(1-benzylbenzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine
Reactant of Route 4
Reactant of Route 4
N-[(1-benzylbenzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine
Reactant of Route 5
Reactant of Route 5
N-[(1-benzylbenzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine
Reactant of Route 6
Reactant of Route 6
N-[(1-benzylbenzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.